REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5](C(O)=O)[C:4]([C:10]([O:12]O)=O)=CC=1.[S:14]([O-:17])([O-])=[O:15].[Na+].[Na+]>CCOCC>[CH2:10]([S:14]([CH:4]1[CH2:5][CH2:6][CH2:1][C:10]1=[O:12])(=[O:17])=[O:15])[CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
excess solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resultant solution was washed
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)S(=O)(=O)C1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |